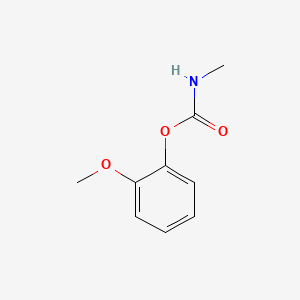

Phenol, 2-methoxy-, methylcarbamate

Descripción

Propiedades

Número CAS |

3938-24-7 |

|---|---|

Fórmula molecular |

C9H11NO3 |

Peso molecular |

181.19 g/mol |

Nombre IUPAC |

(2-methoxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C9H11NO3/c1-10-9(11)13-8-6-4-3-5-7(8)12-2/h3-6H,1-2H3,(H,10,11) |

Clave InChI |

OTYKXVWEKXHDHH-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)OC1=CC=CC=C1OC |

Origen del producto |

United States |

Phenol, 2-methoxy-, methylcarbamate: Chemical Architecture, Synthesis, and AChE Inhibition Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Phenol, 2-methoxy-, methylcarbamate—systematically known as 2-methoxyphenyl methylcarbamate (CAS: 3938-24-7) 1—is a highly characterized aryl methylcarbamate. Structurally analogous to commercial acetylcholinesterase (AChE) inhibitors like propoxur, this compound serves as a critical reference scaffold in neuropharmacology and pesticide chemistry.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural facts. Here, we will dissect the compound's physicochemical properties, map its pseudo-irreversible mechanism of action, and provide field-proven, self-validating protocols for both its chemical synthesis and in vitro pharmacological evaluation.

Chemical Identity and ADMET Profiling

Understanding the molecular behavior of 2-methoxyphenyl methylcarbamate requires a precise analysis of its physicochemical parameters. The presence of the methoxy group at the ortho position of the phenol ring sterically influences the orientation of the carbamate moiety, directly impacting its binding affinity within the AChE catalytic gorge.

Table 1: Core Physicochemical Properties

| Property | Value | Structural & Pharmacological Causality |

| IUPAC Name | 2-methoxyphenyl N-methylcarbamate | Defines the formal condensation of guaiacol and methylcarbamic acid. |

| CAS Number | 3938-24-7 | Unique chemical registry identifier 1. |

| Molecular Formula | C9H11NO3 | Establishes the baseline atomic composition. |

| Molecular Weight | 181.19 g/mol | Well below the 500 Da threshold, ensuring rapid diffusion and high oral bioavailability. |

| Melting Point | 90°C – 92°C | Indicates a stable crystalline lattice; critical for formulation and storage 2. |

Table 2: Predicted ADMET & Topological Data

Data extrapolated from structurally related aryl methylcarbamates.

| Parameter | Value | Pharmacological Implication |

| LogP | ~1.10 - 1.20 | Moderate lipophilicity allows for efficient crossing of the Blood-Brain Barrier (BBB) without excessive nonspecific lipid partitioning. |

| TPSA | 47.56 Ų | Excellent membrane permeability. Values < 90 Ų are optimal for CNS-active compounds. |

| H-Bond Donors | 1 (NH) | Crucial for anchoring the molecule to His447 in the AChE active site. |

| H-Bond Acceptors | 3 (O atoms) | Facilitates stabilization via the enzyme's oxyanion hole during the transition state. |

Mechanism of Action: AChE Carbamylation

Aryl methylcarbamates do not merely block the AChE active site; they actively react with it. 2-methoxyphenyl methylcarbamate acts as a pseudosubstrate .

-

Binding: The compound enters the active site gorge.

-

Nucleophilic Attack: The hydroxyl group of Ser203 attacks the carbonyl carbon of the carbamate.

-

Leaving Group Expulsion: Guaiacol (2-methoxyphenol) is expelled.

-

Enzyme Inactivation: The enzyme is left covalently modified as N-methylcarbamyl-AChE.

-

Slow Reactivation: Unlike the rapid microsecond hydrolysis of acetylated AChE (the natural process), decarbamylation takes minutes to hours, leading to a prolonged accumulation of acetylcholine in the synapse.

Fig 1: Mechanism of AChE inhibition and subsequent slow decarbamylation by aryl methylcarbamates.

Synthesis and Analytical Characterization

The following protocol details the bench-scale synthesis of 2-methoxyphenyl methylcarbamate via the reaction of 2-methoxyphenol with N-methyl-carbamoyl-benzoic acid sulfimide 2.

Step-by-Step Protocol

-

Reaction Setup: Suspend 5.0 g of N-methyl-carbamoyl-benzoic acid sulfimide in a mixture containing 2.6 g of 2-methoxyphenol and 50 mL of acetone.

-

Scientist Insight (Causality): Acetone is utilized as a polar aprotic solvent. It completely solubilizes the reactants without possessing nucleophilic properties that would compete with the phenol for the carbamoylating agent.

-

-

Base Catalysis: While stirring at room temperature, add a solution of 2.9 mL triethylamine dissolved in 30 mL acetone dropwise over 1 hour.

-

Scientist Insight (Causality): Triethylamine acts as a non-nucleophilic base. It deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion that drives the reaction forward. Dropwise addition prevents exothermic runaway.

-

-

Incubation: Stir the mixture for an additional 2 hours at room temperature.

-

Quenching and Extraction: Slowly add 240 mL of distilled water to the mixture. Extract the aqueous mixture with diethyl ether (3 × 30 mL).

-

Scientist Insight (Causality): Water quenches the reaction and solubilizes the triethylammonium salts and sulfimide byproducts. The multiple ether extractions selectively partition the target carbamate into the organic phase, establishing a self-purifying step.

-

-

Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate. Evaporate the solvent in a vacuum at a temperature not exceeding 30°C .

-

Scientist Insight (Causality): Strict thermal control (<30°C) is mandatory. Aryl carbamates are thermally labile and can undergo degradation or Fries-type rearrangements at elevated temperatures.

-

-

Purification: Recrystallize the crude residue from N-pentane to yield approximately 2.43 g of pure 2-methoxyphenyl methylcarbamate.

-

Scientist Insight (Causality): N-pentane forces the relatively polar carbamate to crystallize while retaining non-polar lipophilic impurities in the mother liquor. The final product should exhibit a sharp melting point of 90°C–92°C 2.

-

Experimental Protocol: In Vitro AChE Inhibition Assay

To evaluate the inhibitory potency (IC50) of the synthesized compound, a modified Ellman’s colorimetric assay is the gold standard.

Fig 2: Step-by-step experimental workflow for the modified Ellman's AChE inhibition assay.

Step-by-Step Protocol (Self-Validating System)

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer adjusted strictly to pH 8.0.

-

Reagent Preparation: Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 75 mM Acetylthiocholine iodide (ATCh) in deionized water.

-

Inhibitor Pre-Incubation (Critical Step): In a 96-well microplate, combine 160 µL of buffer, 10 µL of AChE enzyme stock, and 10 µL of 2-methoxyphenyl methylcarbamate (serially diluted in DMSO). Incubate for exactly 15 minutes at 25°C.

-

Scientist Insight (Causality): Because carbamates are pseudo-irreversible, slow-binding inhibitors, pre-incubation is absolutely required to achieve steady-state carbamylation of the enzyme prior to introducing the competing substrate.

-

-

Reaction Initiation: Add 10 µL of DTNB followed by 10 µL of ATCh to initiate the reaction.

-

Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate spectrophotometer.

-

Scientist Insight (Causality): DTNB reacts with thiocholine (the hydrolysis product of ATCh) to form the yellow 5-thio-2-nitrobenzoate anion. Continuous kinetic reading allows for the calculation of the initial velocity ( V0 ), preventing artifacts caused by substrate depletion.

-

-

Self-Validation Controls:

-

Non-Enzyme Blank: (Buffer + DTNB + ATCh + DMSO). Validates that the substrate is not auto-hydrolyzing in the buffer. This background absorbance must be subtracted from all test wells.

-

Vehicle Control: (Buffer + Enzyme + DTNB + ATCh + DMSO). Establishes the 100% uninhibited enzyme activity baseline, proving the DMSO concentration (<5%) is not denaturing the enzyme.

-

References

- Title: 2-methoxyphenyl methylcarbamate, CasNo.

- Source: PrepChem.

- Title: Pyrocatechol bis(methylcarbamate) and Related Compounds (CID 77539)

Sources

Application Note: A Comprehensive Protocol for the Synthesis of Phenol, 2-methoxy-, methylcarbamate (Guaiacol Methylcarbamate)

Abstract: This document provides a detailed, research-grade protocol for the synthesis of Phenol, 2-methoxy-, methylcarbamate, a significant carbamate derivative, from guaiacol. The synthesis proceeds via a nucleophilic addition reaction with methyl isocyanate. This guide offers an in-depth exploration of the reaction mechanism, a rigorous safety analysis of all reagents, a step-by-step experimental procedure, and comprehensive methods for product characterization. It is intended for researchers and professionals in chemical synthesis and drug development, emphasizing safety, reproducibility, and high-purity outcomes.

Introduction and Scientific Context

Phenol, 2-methoxy-, methylcarbamate, also known as guaiacol methylcarbamate, belongs to the carbamate class of organic compounds. Carbamates are structurally characterized by the carbamate ester functional group (-OC(O)N-). This moiety is a cornerstone in various biologically active molecules, including pharmaceuticals and agrochemicals, particularly insecticides.[1] The synthesis of specific carbamates like the title compound is of significant interest for screening programs in drug discovery and the development of new crop protection agents.

The most direct and widely employed method for synthesizing O-aryl carbamates is the reaction of a phenol with an isocyanate.[1] This application note details this efficient pathway, reacting the phenolic hydroxyl group of guaiacol (2-methoxyphenol) with the highly electrophilic carbonyl carbon of methyl isocyanate. The protocol is designed to be robust and scalable, with a strong emphasis on the critical safety protocols required when handling highly toxic reagents.

Reaction Principle and Mechanism

The formation of guaiacol methylcarbamate from guaiacol and methyl isocyanate is a classic example of nucleophilic addition to an isocyanate.

Overall Reaction:

Mechanism:

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phenolic oxygen of guaiacol onto the electron-deficient carbonyl carbon of the methyl isocyanate. The high electronegativity of the oxygen and nitrogen atoms in the isocyanate group (-N=C=O) renders the central carbon highly electrophilic. This addition results in a transient, unstable intermediate, which rapidly undergoes a proton transfer from the oxygen to the nitrogen atom to yield the stable carbamate product.

While the reaction can proceed without a catalyst, it is often accelerated by a base. A catalytic amount of a tertiary amine, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), deprotonates the phenol to form the more nucleophilic phenoxide ion, significantly increasing the reaction rate.

Mandatory Safety and Hazard Analysis

The handling of the reagents involved in this synthesis demands the highest level of safety precautions. A thorough risk assessment must be conducted before commencing any experimental work. All operations must be performed inside a certified, high-performance chemical fume hood.

| Substance | CAS No. | Key Hazards |

| Methyl Isocyanate (MIC) | 624-83-9 | EXTREMELY TOXIC & FLAMMABLE. Fatal if inhaled.[2][3] Toxic if swallowed or in contact with skin.[2] Causes serious eye damage and skin irritation.[2][4] May cause allergy, asthma symptoms, or breathing difficulties if inhaled.[2][3] Reacts violently with water.[4][5] Vapors may form an explosive mixture with air.[4] |

| Guaiacol | 90-05-1 | Harmful if swallowed.[6][7][8] Causes skin irritation and serious eye irritation.[6][7][8][9] |

| Triethylamine (TEA) | 121-44-8 | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. Harmful if swallowed. |

| Dichloromethane (DCM) | 75-09-2 | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |

Critical Safety Directives:

-

Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge for organic vapors/acid gases is mandatory when handling methyl isocyanate.[3] A lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) are required at all times.[2][4]

-

Ventilation: All manipulations involving methyl isocyanate must occur in a certified chemical fume hood with demonstrated high flow rates.[3]

-

Inert Atmosphere: Methyl isocyanate reacts with water.[10] The reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent unwanted side reactions and ensure product purity.

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[3] Personnel must be trained in the specific emergency procedures for methyl isocyanate exposure.

Detailed Experimental Protocol

This protocol outlines the synthesis of guaiacol methylcarbamate on a 10 mmol scale.

Materials and Equipment

-

Reagents:

-

Guaiacol (C₇H₈O₂, MW: 124.14 g/mol ), ≥98% purity

-

Methyl Isocyanate (MIC) (C₂H₃NO, MW: 57.05 g/mol ), ≥99% purity

-

Triethylamine (TEA) (C₆H₁₅N, MW: 101.19 g/mol ), anhydrous, ≥99.5%

-

Dichloromethane (DCM), anhydrous, ≥99.8%

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

-

Equipment:

-

100 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with gas inlet/outlet

-

50 mL pressure-equalizing dropping funnel

-

Septa and needles

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice-water bath

-

250 mL separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of Guaiacol Methylcarbamate.

Step-by-Step Procedure

-

Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen. Assemble the 100 mL three-necked flask with a magnetic stir bar, a condenser with a nitrogen inlet, a dropping funnel, and a septum. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: To the reaction flask, add guaiacol (1.24 g, 10.0 mmol) and anhydrous dichloromethane (40 mL). Stir the mixture until the guaiacol is fully dissolved. Add triethylamine (0.14 mL, 1.0 mmol, 0.1 eq) to the flask using a syringe.

-

Cooling: Cool the reaction flask to 0°C using an ice-water bath.

-

Methyl Isocyanate Addition: In a separate dry beaker, prepare a solution of methyl isocyanate (0.63 g, 11.0 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL). Caution: Perform this step in the fume hood with extreme care. Transfer this solution to the dropping funnel. Add the methyl isocyanate solution dropwise to the cooled, stirring guaiacol solution over approximately 20-30 minutes. An exothermic reaction may be observed; maintain the internal temperature below 10°C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours or until TLC analysis indicates the complete consumption of guaiacol.

-

Monitoring: Monitor the reaction using TLC with a mobile phase of 3:1 Hexane:Ethyl Acetate. Guaiacol will have a higher Rf value than the more polar carbamate product. Visualize spots under UV light (254 nm).

-

Work-up: Transfer the reaction mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove the triethylamine, followed by water (25 mL), and finally brine (25 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white solid, can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes cloudy.

-

Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Product Characterization

The identity and purity of the final product, Phenol, 2-methoxy-, methylcarbamate, should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | Typically > 90% |

| Melting Point | ~89-92 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.10-6.90 (m, 4H, Ar-H), 5.0 (br s, 1H, N-H), 3.85 (s, 3H, O-CH₃), 2.85 (d, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.5 (C=O), 151.0, 140.0, 122.5, 121.0, 120.0, 112.0 (Ar-C), 56.0 (O-CH₃), 28.0 (N-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~1730 (C=O stretch, carbamate), ~1510, 1460 (C=C aromatic), ~1250, 1030 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 182.08 [M+H]⁺, 204.06 [M+Na]⁺ |

Troubleshooting

-

Low Yield: May result from moisture contamination. Ensure all glassware is scrupulously dried and anhydrous solvents are used. Incomplete reaction can be addressed by increasing the reaction time or adding a slight excess of methyl isocyanate.

-

Incomplete Reaction: If guaiacol remains after the standard reaction time, add an additional 0.05 eq of triethylamine and stir for another 1-2 hours.

-

Purification Issues: If the product oils out during recrystallization, use a different solvent system or consider purification by column chromatography on silica gel.

References

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: methyl isocyanate. Retrieved from [Link]

- Guaiacol Solution - Safety Data Sheet. (n.d.).

- International Chemical Safety Cards (ICSC). (n.d.). ICSC 0004 - METHYL ISOCYANATE.

-

Chem Service. (2015). SAFETY DATA SHEET - Methyl isocyanate. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Guaiacol. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Methyl isocyanate - IDLH. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]

Sources

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. chemos.de [chemos.de]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]

- 5. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. edvotek.com [edvotek.com]

- 7. uprm.edu [uprm.edu]

- 8. carlroth.com [carlroth.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Methyl isocyanate - Wikipedia [en.wikipedia.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.